molecular formula C11H20Cl2N2O3 B13041632 (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine 2hcl

(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13041632
M. Wt: 299.19 g/mol
InChI Key: HNXJVBVMHNRFKB-YCBDHFTFSA-N
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Description

(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride: is a chemical compound with the molecular formula C11H18N2O3·2HCl This compound is characterized by the presence of a trimethoxyphenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and ethylenediamine.

    Condensation Reaction: The 2,3,4-trimethoxybenzaldehyde undergoes a condensation reaction with ethylenediamine in the presence of a suitable catalyst to form the intermediate product.

    Reduction: The intermediate product is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the desired (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine.

    Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the compound, especially at the aromatic ring, resulting in the formation of reduced phenyl derivatives.

    Substitution: The trimethoxyphenyl group can participate in substitution reactions, where one or more methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.

Major Products:

    Oxidation: Formation of imines or quinones.

    Reduction: Formation of reduced phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The trimethoxyphenyl group plays a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters: These compounds share a similar trimethoxyphenyl group but differ in their ester linkage.

    2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have a different core structure but exhibit similar chemical reactivity.

Uniqueness: The uniqueness of (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride lies in its specific combination of the trimethoxyphenyl group and the ethane-1,2-diamine backbone, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H20Cl2N2O3

Molecular Weight

299.19 g/mol

IUPAC Name

(1S)-1-(2,3,4-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H18N2O3.2ClH/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m1../s1

InChI Key

HNXJVBVMHNRFKB-YCBDHFTFSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@@H](CN)N)OC)OC.Cl.Cl

Canonical SMILES

COC1=C(C(=C(C=C1)C(CN)N)OC)OC.Cl.Cl

Origin of Product

United States

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